molecular formula C22H23N7O6 B13998673 Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate CAS No. 69123-63-3

Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate

Cat. No.: B13998673
CAS No.: 69123-63-3
M. Wt: 481.5 g/mol
InChI Key: WPGQOTRECFBSJW-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes a triazole ring and multiple carbamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the triazole ring, followed by the introduction of the ethoxycarbonylphenyl and carbamoylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate can be compared with other similar compounds, such as:

    4-Ethoxycarbonylphenylboronic acid: This compound shares the ethoxycarbonylphenyl group but has different functional groups and applications.

    4-Methoxycarbonylphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and uses.

    4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an ethoxycarbonyl group, resulting in different reactivity and applications.

The uniqueness of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

69123-63-3

Molecular Formula

C22H23N7O6

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 4-[[3-[(4-ethoxycarbonylphenyl)carbamoylamino]-1H-1,2,4-triazol-5-yl]carbamoylamino]benzoate

InChI

InChI=1S/C22H23N7O6/c1-3-34-17(30)13-5-9-15(10-6-13)23-21(32)26-19-25-20(29-28-19)27-22(33)24-16-11-7-14(8-12-16)18(31)35-4-2/h5-12H,3-4H2,1-2H3,(H5,23,24,25,26,27,28,29,32,33)

InChI Key

WPGQOTRECFBSJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=NN2)NC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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